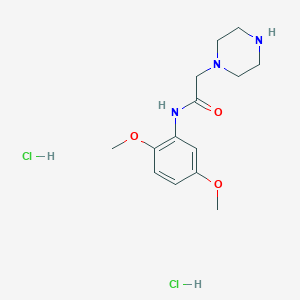

N-(2,5-dimethoxyphenyl)-2-(piperazin-1-yl)acetamide dihydrochloride

描述

属性

IUPAC Name |

N-(2,5-dimethoxyphenyl)-2-piperazin-1-ylacetamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3.2ClH/c1-19-11-3-4-13(20-2)12(9-11)16-14(18)10-17-7-5-15-6-8-17;;/h3-4,9,15H,5-8,10H2,1-2H3,(H,16,18);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOEGGMXNJBBWCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)CN2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-(piperazin-1-yl)acetamide dihydrochloride typically involves multiple steps. One common method starts with the reaction of 2,5-dimethoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with piperazine to yield the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

化学反应分析

Types of Reactions

N-(2,5-dimethoxyphenyl)-2-(piperazin-1-yl)acetamide dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Dichloromethane, ethanol, water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

科学研究应用

Pharmacological Applications

N-(2,5-dimethoxyphenyl)-2-(piperazin-1-yl)acetamide dihydrochloride has been explored for its potential neuropharmacological effects. Research indicates that it may interact with various neurotransmitter receptors:

- Serotonin Receptors : It may act as a partial agonist, which could contribute to its potential anxiolytic and antidepressant effects.

- Dopamine Receptors : Exhibiting antagonist properties at these receptors may help in managing psychotic disorders.

These interactions suggest its utility in developing treatments for mood disorders and schizophrenia. Modifications to its structure could enhance efficacy and reduce side effects .

Antimicrobial Research

The compound has shown promise as an antimicrobial agent, particularly against multidrug-resistant pathogens:

- In Vitro Activity : It has demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium.

- Mechanism of Action : The compound's ability to target resistant strains makes it a candidate for further development in antimicrobial therapies .

Case Studies and Research Findings

Several studies have documented the pharmacological potential of this compound:

- Neuropharmacological Studies : Research has shown that modifications in the structure can influence the affinity and selectivity for serotonin and dopamine receptors. For instance, compounds exhibiting similar structures have been tested for their antipsychotic and anxiolytic effects, indicating that this compound could be a lead for new psychiatric medications .

- Antimicrobial Efficacy Trials : In vitro studies have characterized the antimicrobial activity of this compound against resistant bacterial strains. Results indicated that it could serve as a basis for developing new antibiotics targeting resistant infections .

作用机制

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(piperazin-1-yl)acetamide dihydrochloride involves its interaction with specific molecular targets. It is known to modulate the activity of certain neurotransmitter receptors, which may contribute to its physiological effects. Additionally, the compound can inhibit the activity of enzymes such as carbonic anhydrase and matrix metalloproteinases, leading to various biochemical and physiological outcomes .

相似化合物的比较

Structural Differences :

- Backbone : Shares the 2-(2,5-dimethoxyphenyl)acetamide core but replaces the piperazine moiety with a 6-chlorobenzothiazole group.

Functional Implications :

- Benzothiazole derivatives are often associated with antitumor, antimicrobial, or kinase-inhibiting activities. The chlorine atom may improve metabolic stability compared to the piperazine variant.

- Unlike the dihydrochloride salt, this compound lacks ionizable groups, likely reducing aqueous solubility but increasing membrane permeability .

N-(2,5-dimethylphenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide (Enamine Ltd Catalogue)

Structural Differences :

Functional Implications :

Structural Differences :

Functional Implications :

- The Fmoc group renders this compound inert in biological systems, limiting direct pharmacological utility but making it valuable in solid-phase synthesis.

- The carboxylic acid terminus increases polarity, contrasting with the neutral acetamide in the target compound .

生物活性

N-(2,5-dimethoxyphenyl)-2-(piperazin-1-yl)acetamide dihydrochloride is a compound that has garnered attention for its potential pharmacological applications, particularly in the fields of psychiatry and neurology. This article explores its biological activity, including receptor interactions, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₂₃Cl₂N₃O₃

- Molecular Weight : 352.26 g/mol

- Structural Features : The compound features a piperazine ring and a dimethoxy-substituted phenyl group, which are critical for its biological activity.

Research indicates that this compound interacts with various neurotransmitter receptors, primarily serotonin and dopamine receptors. These interactions are crucial for its proposed therapeutic effects:

- Serotonin Receptors : The compound may act as a partial agonist at certain serotonin receptors, which could contribute to its anxiolytic and antidepressant effects.

- Dopamine Receptors : It exhibits antagonist properties at dopamine receptors, potentially aiding in the treatment of psychotic disorders.

1. Antipsychotic Effects

Studies have demonstrated that compounds structurally similar to this compound show significant antipsychotic activity. The mechanism is believed to involve modulation of dopamine pathways in the brain.

2. Anxiolytic Properties

The compound has been associated with anxiolytic effects, likely due to its interaction with serotonin receptors. This suggests potential use in treating anxiety disorders.

3. Antidepressant Activity

Preliminary findings indicate that this compound may also exhibit antidepressant properties through similar receptor interactions as those seen with established antidepressants.

Comparative Analysis with Related Compounds

A comparative analysis of this compound with other related compounds highlights its unique pharmacological profile:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide | Dimethyl-substituted phenyl group | Antipsychotic effects | Different substitution pattern affects receptor affinity |

| N,N-Dimethyl-2-(piperazin-1-yl)acetamide | Lacks aromatic substitution | Anxiolytic properties | Simpler structure with fewer functional groups |

| N-(4-Methylphenyl)-2-(piperazin-1-yl)acetamide | Para-substituted phenyl group | Antidepressant potential | Variation in substitution leads to different pharmacological profiles |

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

-

Study on Receptor Binding Affinity :

- A study assessed the binding affinity of this compound to various neurotransmitter receptors. Results indicated a strong affinity for serotonin receptors compared to dopamine receptors, suggesting a potential mechanism for its anxiolytic effects .

- Therapeutic Efficacy in Animal Models :

- Synthesis and Structure Activity Relationship (SAR) :

常见问题

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing N-(2,5-dimethoxyphenyl)-2-(piperazin-1-yl)acetamide dihydrochloride?

- Answer : Synthesis typically involves coupling 2,5-dimethoxyaniline with piperazine-containing intermediates via amide bond formation, followed by dihydrochloride salt precipitation. Characterization should include:

- Purity analysis : Use HPLC with UV detection (λ = 254 nm) and compare retention times against standards .

- Structural confirmation : Employ -NMR (DMSO-d6, 400 MHz) to verify aromatic protons (δ 6.8–7.2 ppm) and piperazine resonances (δ 2.5–3.5 ppm).

- Solubility testing : Dissolve in water or ethanol (freely soluble, as observed in analogous dihydrochloride salts) and quantify via gravimetric methods .

Q. How can researchers optimize reaction conditions for scalable synthesis of this compound?

- Answer : Apply computational reaction path search methods (e.g., quantum chemical calculations) to identify energy-efficient pathways. Use design-of-experiments (DoE) frameworks to test variables like temperature (50–100°C), solvent polarity (water vs. ethanol), and stoichiometric ratios. ICReDD’s iterative computational-experimental loop can reduce trial-and-error time by 30–50% .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. computational predictions)?

- Answer :

- Step 1 : Validate computational models (DFT or MD simulations) using crystallographic data or high-resolution mass spectrometry (HRMS).

- Step 2 : Cross-check NMR results with variable-temperature experiments to rule out dynamic effects (e.g., piperazine ring flexibility).

- Step 3 : Compare with structurally similar dihydrochloride salts (e.g., N,N-dimethyl-p-phenylenediamine dihydrochloride) to identify systematic deviations .

Q. How can membrane separation technologies improve purification of this compound?

- Answer :

- Nanofiltration : Use membranes with a 200–300 Da cutoff to separate unreacted piperazine (MW 86.14) from the product (MW ~400).

- Crystallization control : Adjust pH (4–6) and antisolvent addition rates to minimize byproduct entrapment.

- Process simulation : Apply CRDC’s reactor design principles (RDF2050112) to model mass transfer and optimize yield .

Q. What computational tools predict the compound’s interactions with biological targets (e.g., serotonin receptors)?

- Answer :

- Docking studies : Use AutoDock Vina with receptor structures (PDB: 5HT2A) to map binding affinities. Prioritize piperazine and dimethoxyphenyl moieties as key pharmacophores.

- MD simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess stability of ligand-receptor complexes.

- Data integration : Cross-validate with in vitro assays (e.g., radioligand displacement) to reconcile computational and experimental IC50 values .

Methodological Tables

Table 1 : Solubility and Stability of Dihydrochloride Analogs

Table 2 : Key Reaction Design Parameters (CRDC Framework)

| Parameter | Optimization Range | Methodology |

|---|---|---|

| Temperature | 60–80°C | DoE with ANOVA |

| Solvent polarity | Ethanol/water (70:30) | Hansen solubility |

| Catalyst loading | 0.5–2 mol% | Kinetic profiling |

| Reaction time | 4–8 hours | In-situ FTIR monitoring |

| Adapted from CRDC subclass RDF2050112 . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。